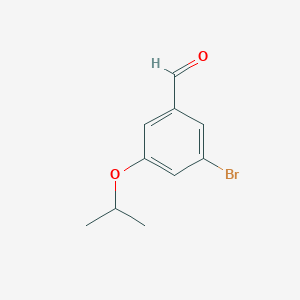

3-Bromo-5-isopropoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10-4-8(6-12)3-9(11)5-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWENJXZPFXNURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Selective Monosubstitution of 3,5-Dibromobenzaldehyde: Synthesis of 3-Bromo-5-isopropoxybenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 3-Bromo-5-isopropoxybenzaldehyde from 3,5-dibromobenzaldehyde. The core of this transformation is a selective nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic organic chemistry for the formation of aryl ethers. This document elucidates the mechanistic underpinnings of the reaction, focusing on the factors that govern regioselectivity and prevent undesired disubstitution. We present a field-proven, step-by-step protocol, including the in situ generation of the isopropoxide nucleophile, reaction monitoring, product purification, and characterization. The guide is intended to serve as a practical resource for chemists engaged in the synthesis of complex organic molecules and pharmaceutical intermediates.

Introduction

This compound is a valuable synthetic intermediate, leveraging its distinct functional handles—an aldehyde, a bromo group, and an ether—for further elaboration into more complex molecular architectures. The strategic placement of these groups makes it a desirable building block in the development of novel pharmaceutical agents and other high-value chemical entities.

The synthesis commences from the readily available 3,5-dibromobenzaldehyde, a symmetrical molecule that presents a distinct chemical challenge: how to achieve selective monosubstitution at one of the two equivalent C-Br bonds.[1][2] A robust and high-yielding protocol requires precise control over reaction conditions to favor the desired mono-ether product and suppress the formation of the disubstituted byproduct, 3,5-diisopropoxybenzaldehyde. This guide addresses this challenge by detailing a methodology grounded in a firm understanding of the reaction mechanism.

Mechanistic Rationale and Synthetic Strategy

The conversion of 3,5-dibromobenzaldehyde to this compound is achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is distinct from the more familiar SN1 and SN2 reactions encountered in aliphatic chemistry.

The Nucleophilic Aromatic Substitution (SNAr) Pathway

Aryl halides are generally resistant to nucleophilic substitution due to the high energy required to break the C(sp²)-X bond and the steric hindrance of the benzene ring, which prevents the backside attack necessary for an SN2 mechanism.[3][4][5] Furthermore, the formation of a highly unstable aryl cation makes an SN1 pathway unfavorable.[4]

However, the SNAr mechanism becomes viable when the aromatic ring is substituted with one or more strong electron-withdrawing groups (EWGs).[4][6] The reaction proceeds through a two-step addition-elimination mechanism.

Role of the Aldehyde Group

In the case of 3,5-dibromobenzaldehyde, the aldehyde (-CHO) group serves as the essential EWG. Although it is positioned meta to the bromine atoms, its strong inductive electron-withdrawing effect (-I effect) sufficiently reduces the electron density of the aromatic ring, making it susceptible to attack by a strong nucleophile like sodium isopropoxide. This activation is crucial for the reaction to proceed under practical laboratory conditions.

The Meisenheimer Complex Intermediate

The SNAr mechanism is characterized by the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][7] The nucleophile (isopropoxide) attacks one of the bromine-bearing carbons, forming a new C-O bond and temporarily disrupting the ring's aromaticity. The negative charge is delocalized across the aromatic system and, importantly, onto the electron-withdrawing aldehyde group, which stabilizes the intermediate. The subsequent loss of a bromide ion restores the aromaticity and yields the final product.

Sources

- 1. 3,5-Dibromobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 2. 3,5-Dibromobenzaldehyde | C7H4Br2O | CID 622077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. dalalinstitute.com [dalalinstitute.com]

An In-depth Technical Guide to 3-Bromo-5-isopropoxybenzaldehyde for Chemical Researchers

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Bromo-5-isopropoxybenzaldehyde, a substituted aromatic aldehyde of increasing interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile molecule.

Molecular Characteristics and Physical Properties

This compound (CAS No. 1112210-83-9) is a trifunctional aromatic compound featuring a bromine atom, an isopropoxy group, and a formyl group attached to a benzene ring.[1] The interplay of these functional groups dictates its unique chemical behavior and potential applications.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Bromo-5-hydroxybenzaldehyde[2] | 3-Bromo-5-methoxybenzaldehyde[3] |

| Molecular Formula | C₁₀H₁₁BrO₂[1] | C₇H₅BrO₂ | C₈H₇BrO₂ |

| Molecular Weight | 243.10 g/mol | 201.02 g/mol | 215.04 g/mol |

| CAS Number | 1112210-83-9[1] | 199177-26-9 | 262450-65-7 |

| Predicted Physical State | Solid or liquid | Solid | Solid |

| Predicted Boiling Point | > 250 °C (decomposes) | Not available | Not available |

| Predicted Melting Point | Not available | Not available | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) | Soluble in polar organic solvents | Soluble in common organic solvents |

Note: Experimental physical properties for this compound are not widely reported in the literature. The predicted values are based on the properties of structurally similar compounds and general chemical principles.

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the isopropoxy group. The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The aldehyde proton will be a singlet at a downfield chemical shift (δ 9.5-10.5 ppm). The isopropoxy group will exhibit a septet for the CH proton (δ 4.5-5.0 ppm) and a doublet for the two methyl groups (δ 1.2-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (δ 185-195 ppm), the aromatic carbons (δ 110-160 ppm), and the carbons of the isopropoxy group (δ ~70 ppm for the CH and ~22 ppm for the CH₃).

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, C-H stretching vibrations of the aldehyde and aromatic ring, and C-O stretching of the ether linkage.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Synthesis of this compound

A robust and efficient synthesis of this compound can be achieved via a Williamson ether synthesis, starting from the commercially available 3-bromo-5-hydroxybenzaldehyde. This method offers high yields and straightforward purification.

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol is based on the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary or secondary alkyl halide.

Diagram 1: Synthetic Pathway to this compound

Caption: Williamson ether synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a weak base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq).

-

Addition of Alkyl Halide: To the stirred suspension, add 2-bromopropane (1.2-1.5 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (50-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a pure compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like acetone or DMF is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide, yet it is mild enough to avoid side reactions.

-

Temperature: Moderate heating increases the reaction rate without promoting decomposition or side reactions.

Chemical Reactivity

The reactivity of this compound is governed by the three key functional groups: the aldehyde, the aromatic ring with its substituents, and the isopropoxy group.

Reactions of the Aldehyde Group

The carbonyl group of the aldehyde is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic.[8] This makes it susceptible to nucleophilic attack.

Diagram 2: Reactivity of the Aldehyde Functional Group

Caption: Key reactions involving the aldehyde group.

-

Nucleophilic Addition: The aldehyde readily undergoes nucleophilic addition reactions with a variety of nucleophiles, such as Grignard reagents, organolithium compounds, and ylides (Wittig reaction), to form secondary alcohols or alkenes, respectively.[9]

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3-bromo-5-isopropoxybenzoic acid, using common oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[8]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, (3-bromo-5-isopropoxyphenyl)methanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[9]

-

Reductive Amination: In the presence of an amine and a reducing agent, the aldehyde can undergo reductive amination to form the corresponding secondary or tertiary amine. This reaction is highly valuable in the synthesis of pharmaceutical compounds.

Reactions of the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution. The directing effects of the existing substituents must be considered to predict the regioselectivity of these reactions.

-

Directing Effects:

-

Isopropoxy Group (-O-iPr): This is a strongly activating, ortho, para-directing group due to the lone pairs on the oxygen atom that can be donated into the ring through resonance.

-

Bromo Group (-Br): This is a deactivating, ortho, para-directing group. It deactivates the ring through its inductive electron-withdrawing effect but directs incoming electrophiles to the ortho and para positions due to resonance.

-

Aldehyde Group (-CHO): This is a deactivating, meta-directing group due to its strong electron-withdrawing inductive and resonance effects.

-

-

Overall Reactivity: The combined effect of a strongly activating group (isopropoxy) and two deactivating groups (bromo and aldehyde) makes the aromatic ring less reactive towards electrophilic substitution than benzene, but substitution is still possible under appropriate conditions. The isopropoxy group will be the dominant directing group. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the isopropoxy group (positions 2, 4, and 6). However, positions 2 and 6 are sterically hindered. Thus, the most likely position for electrophilic attack is position 4.

Diagram 3: Electrophilic Aromatic Substitution Directing Effects

Caption: Directing effects of substituents on the aromatic ring.

Applications in Drug Discovery and Development

While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Brominated aromatic compounds are known to exhibit a range of pharmacological activities, and the benzaldehyde moiety is a common scaffold in medicinal chemistry. For instance, the related compound 3,4,5-trimethoxybenzaldehyde is an important intermediate in the synthesis of the antibacterial drug Trimethoprim.[10] The presence of the bromine atom can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Based on the safety data for structurally related compounds like 3-bromo-5-hydroxybenzaldehyde and 3-bromo-5-methoxybenzaldehyde, it is likely to be harmful if swallowed, and cause skin and eye irritation.[2][3]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block for organic synthesis with significant potential in the development of novel pharmaceuticals and other functional materials. Its trifunctional nature allows for a wide range of chemical transformations, making it a versatile tool for the synthetic chemist. This guide has provided a detailed overview of its properties, a practical synthetic route, and a predictive analysis of its reactivity, offering a solid foundation for its application in research and development.

References

-

PubChem. (n.d.). 3-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-5-methoxybenzaldehyde. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-bromo-. Retrieved from [Link]

-

MD Topology. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

Sources

- 1. This compound [1112210-83-9] | King-Pharm [king-pharm.com]

- 2. 3-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 16641084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-5-methoxybenzaldehyde | C8H7BrO2 | CID 10608698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromobenzaldehyde(3132-99-8) 1H NMR spectrum [chemicalbook.com]

- 5. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 6. Benzaldehyde, 3-bromo- [webbook.nist.gov]

- 7. 3-Bromobenzaldehyde | C7H5BrO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. ncert.nic.in [ncert.nic.in]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]

spectroscopic data of 3-Bromo-5-isopropoxybenzaldehyde (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-isopropoxybenzaldehyde

This guide provides a detailed exploration of the spectroscopic properties of this compound, a key intermediate in various synthetic applications. As researchers and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structure elucidation, purity assessment, and quality control. This document offers a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established principles and supported by authoritative references.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and interpretable set of spectroscopic data. The presence of an aldehyde, a bromine atom, and an isopropoxy group dictates the chemical environment of each atom and bond, which is reflected in the corresponding spectra.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.89 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, resulting in a characteristic downfield shift.[1][2] |

| ~7.50 | Triplet (t) | 1H | Aromatic (H-4) | This proton is situated between the bromine and isopropoxy groups and will likely appear as a triplet due to coupling with H-2 and H-6. |

| ~7.30 | Triplet (t) | 1H | Aromatic (H-2) | This proton is adjacent to the aldehyde group and coupled to H-4 and H-6. |

| ~7.10 | Triplet (t) | 1H | Aromatic (H-6) | This proton is also coupled to H-2 and H-4. |

| ~4.65 | Septet (sept) | 1H | Isopropoxy (-OCH(CH₃)₂) | The methine proton of the isopropoxy group is split into a septet by the six equivalent methyl protons. |

| ~1.35 | Doublet (d) | 6H | Isopropoxy (-OCH(CH₃)₂) | The six methyl protons are equivalent and are split into a doublet by the single methine proton. |

Experimental Protocol for ¹H NMR Acquisition A standard protocol for obtaining a high-quality ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[3]

-

Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.[3]

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ at 7.26 ppm.[3]

-

Integrate the signals to determine the relative number of protons.

-

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191 | Aldehyde (C=O) | The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very low field.[2] |

| ~160 | Aromatic (C-5) | The carbon atom attached to the electronegative oxygen of the isopropoxy group is deshielded. |

| ~138 | Aromatic (C-1) | The carbon atom bearing the aldehyde group. |

| ~130 | Aromatic (C-3) | The carbon atom attached to the bromine atom. |

| ~125 | Aromatic (C-4) | Aromatic CH carbon. |

| ~118 | Aromatic (C-2) | Aromatic CH carbon. |

| ~115 | Aromatic (C-6) | Aromatic CH carbon. |

| ~71 | Isopropoxy (-OCH(CH₃)₂) | The methine carbon of the isopropoxy group. |

| ~22 | Isopropoxy (-OCH(CH₃)₂) | The equivalent methyl carbons of the isopropoxy group. |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 300 or 400 MHz NMR spectrometer is suitable, corresponding to a ¹³C frequency of 75 or 100 MHz, respectively.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to single lines for each unique carbon.

-

Use a sufficient number of scans (often several hundred to a few thousand) due to the low natural abundance of ¹³C.

-

Set a spectral width of approximately 0-220 ppm.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ triplet at 77.2 ppm.[3]

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| ~2840 and ~2740 | Medium | C-H Stretch | Aldehyde (-CHO) | The aldehydic C-H stretch often appears as a characteristic pair of bands due to Fermi resonance.[4][5] |

| ~1700 | Strong | C=O Stretch | Aldehyde (-CHO) | The strong absorption is due to the stretching vibration of the carbonyl group, a hallmark of aldehydes and ketones.[2][6] |

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic | These absorptions correspond to the stretching vibrations of the C-H bonds on the benzene ring. |

| ~1600, ~1580 | Medium | C=C Stretch | Aromatic | These bands are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. |

| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether | The stretching vibration of the C-O bond of the isopropoxy group attached to the aromatic ring. |

| ~1100 | Strong | C-O Stretch | Alkyl Ether | The C-O stretch within the isopropoxy group. |

| ~880 | Strong | C-H Bend | Aromatic (1,3,5-trisubstituted) | The out-of-plane C-H bending vibration is indicative of the substitution pattern on the benzene ring. |

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal (e.g., ZnSe or diamond).[3]

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Rationale |

| 242/244 | Molecular Ion [M]⁺ | The presence of two peaks with approximately equal intensity is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). The calculated monoisotopic mass is ~242.00 g/mol for C₁₀H₁₁⁷⁹BrO₂. |

| 241/243 | [M-H]⁺ | Loss of a hydrogen atom, likely the aldehydic proton. |

| 213/215 | [M-CHO]⁺ | Loss of the formyl radical is a common fragmentation pathway for benzaldehydes. |

| 199/201 | [M-C₃H₇]⁺ | Loss of the isopropyl group. |

| 171/173 | [M-C₃H₇O]⁺ | Loss of the isopropoxy radical. |

| 120 | [M-Br-CHO]⁺ | Loss of both the bromine atom and the formyl group. |

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: An electron multiplier detects the separated ions, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating confirmation of its molecular structure. The predicted data, based on established principles and data from related compounds, serves as a robust guide for researchers in interpreting experimental results. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reliable data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

Nyquist, R. A., et al. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. [Link]

-

Mphahlele, M. J., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. Crystals, 10(5), 358. [Link]

-

Singh, R. D., & Singh, R. S. (1986). Overtone spectroscopy of some benzaldehyde derivatives. Pramana, 26(3), 237-245. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. (General reference for spectroscopic principles)

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General reference for spectroscopic principles)

-

NIST Chemistry WebBook. (n.d.). Benzaldehyde, 3-bromo-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzaldehyde. Retrieved from [Link]

-

Astuti, W., et al. (2019). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 35(1), 388-393. [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group [opg.optica.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

starting materials for 3-Bromo-5-isopropoxybenzaldehyde synthesis

An In-Depth Technical Guide to the Synthesis of 3-Bromo-5-isopropoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in medicinal chemistry and organic synthesis, finding application as an intermediate in the development of various pharmaceutical compounds.[1] Its substituted benzaldehyde structure, featuring a bromine atom and an isopropoxy group at the meta positions, offers versatile handles for further chemical modifications. This guide provides a detailed exploration of the synthetic strategies for preparing this valuable compound, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound can be approached from two primary retrosynthetic pathways, each with its own set of advantages and considerations. The choice of pathway often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.

The core transformations involve two key reactions: electrophilic bromination of the aromatic ring and Williamson ether synthesis to introduce the isopropoxy group. The sequence of these reactions dictates the overall synthetic route.

Pathway A: Bromination followed by Isopropylation

This is often the more common and direct approach, starting from a commercially available hydroxybenzaldehyde derivative. The hydroxyl group is a powerful activating group and ortho-, para-director in electrophilic aromatic substitution.

Scheme 1: Synthesis of this compound starting from 3-Hydroxybenzaldehyde

Caption: Pathway A: Bromination followed by isopropylation.

Step 1: Bromination of 3-Hydroxybenzaldehyde

The initial step involves the selective bromination of 3-hydroxybenzaldehyde. The hydroxyl group at position 3 directs the incoming electrophile (bromine) to the ortho and para positions. In this case, the para position (position 5) is sterically more accessible and electronically favored, leading to the formation of 3-Bromo-5-hydroxybenzaldehyde.

Common brominating agents for this transformation include molecular bromine (Br₂) in a suitable solvent like dichloromethane or acetic acid, or N-bromosuccinimide (NBS) in the presence of a catalyst.[2][3] The reaction is typically carried out at controlled temperatures to minimize the formation of side products.[2]

Step 2: Isopropylation of 3-Bromo-5-hydroxybenzaldehyde

The second step is a classic Williamson ether synthesis.[4] The phenolic hydroxyl group of 3-Bromo-5-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile and attacks an isopropyl electrophile, typically 2-bromopropane or 2-iodopropane.

Common bases used for this reaction include potassium carbonate, sodium hydride, or potassium tert-butoxide. The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetone.

Pathway B: Isopropylation followed by Bromination

An alternative strategy involves first introducing the isopropoxy group, followed by bromination of the resulting 3-isopropoxybenzaldehyde.

Scheme 2: Synthesis of this compound starting from 3-Hydroxybenzaldehyde

Caption: Pathway B: Isopropylation followed by bromination.

Step 1: Isopropylation of 3-Hydroxybenzaldehyde

Similar to the second step of Pathway A, this step involves the Williamson ether synthesis to convert 3-hydroxybenzaldehyde to 3-isopropoxybenzaldehyde.[4]

Step 2: Bromination of 3-Isopropoxybenzaldehyde

The isopropoxy group is also an activating and ortho-, para-directing group. Therefore, the bromination of 3-isopropoxybenzaldehyde will yield a mixture of products, with the bromine adding to the positions ortho and para to the isopropoxy group. The desired this compound would be one of the products, but regioselectivity can be a challenge. This may necessitate chromatographic purification to isolate the desired isomer, potentially lowering the overall yield compared to Pathway A.

Starting Material Consideration: 3,5-Dihydroxybenzaldehyde

A more convergent approach utilizes 3,5-dihydroxybenzaldehyde as the starting material.[5] This symmetrical molecule offers a distinct advantage in the initial bromination step.

Scheme 3: Synthesis from 3,5-Dihydroxybenzaldehyde

Caption: Synthesis from 3,5-Dihydroxybenzaldehyde.

In this pathway, the selective monobromination of 3,5-dihydroxybenzaldehyde is the critical first step. The two hydroxyl groups strongly activate the ring, making it highly susceptible to electrophilic substitution. Careful control of stoichiometry and reaction conditions is necessary to favor the formation of the monobrominated product, 3-bromo-5-hydroxybenzaldehyde, over the dibrominated species. The subsequent isopropylation of the remaining hydroxyl group proceeds as described previously.

Alternative Starting Material: 3,5-Dihydroxybenzoic Acid

For reasons of cost and availability, 3,5-dihydroxybenzoic acid can also serve as a precursor.[6] This route requires an additional reduction step to convert the carboxylic acid to an aldehyde.

Scheme 4: Synthesis from 3,5-Dihydroxybenzoic Acid

Caption: Synthesis from 3,5-Dihydroxybenzoic Acid.

This multi-step synthesis involves:

-

Esterification: Protection of the carboxylic acid, typically as a methyl ester.

-

Monobromination: Selective bromination of the aromatic ring.

-

Isopropylation: Introduction of the isopropoxy group.

-

Reduction: Reduction of the ester to a primary alcohol.

-

Oxidation: Oxidation of the alcohol to the desired aldehyde.

While longer, this route offers good control over the introduction of functional groups.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized based on laboratory conditions and scale.

Protocol 1: Synthesis of 3-Bromo-5-hydroxybenzaldehyde from 3-Hydroxybenzaldehyde (Pathway A, Step 1)

Materials:

-

3-Hydroxybenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Ice

Procedure:

-

Dissolve 3-hydroxybenzaldehyde in concentrated sulfuric acid at room temperature.

-

Cool the mixture in an ice bath.

-

Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10°C.[3]

-

After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time to ensure completion.[7]

-

Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether.[7]

Protocol 2: Synthesis of this compound from 3-Bromo-5-hydroxybenzaldehyde (Pathway A, Step 2)

Materials:

-

3-Bromo-5-hydroxybenzaldehyde[8]

-

2-Bromopropane

-

Potassium Carbonate

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 3-Bromo-5-hydroxybenzaldehyde in DMF, add potassium carbonate.

-

Add 2-bromopropane to the mixture.

-

Heat the reaction mixture with stirring for several hours.[9]

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel.

Data Summary

| Starting Material | Key Intermediates | Reagents & Conditions | Typical Yield |

| 3-Hydroxybenzaldehyde | 3-Bromo-5-hydroxybenzaldehyde | 1. NBS, H₂SO₄2. 2-Bromopropane, K₂CO₃, DMF | Good to Excellent |

| 3,5-Dihydroxybenzaldehyde | 3-Bromo-5-hydroxybenzaldehyde | 1. NBS (1 eq.)2. 2-Bromopropane, K₂CO₃, DMF | Good |

| 3,5-Dihydroxybenzoic Acid | Methyl 3-bromo-5-isopropoxybenzoate, (3-Bromo-5-isopropoxyphenyl)methanol | Multi-step | Moderate |

Conclusion

The synthesis of this compound can be achieved through several viable routes. The choice of the most appropriate pathway depends on factors such as the availability of starting materials, cost, and the desired scale of production. The bromination of a hydroxybenzaldehyde precursor followed by isopropylation (Pathway A) generally represents the most straightforward and efficient approach. Careful optimization of reaction conditions is crucial for achieving high yields and purity of the final product. This guide provides a comprehensive overview to aid researchers in the successful synthesis of this important chemical intermediate.

References

- New process for synthesizing 3-bromobenzaldehyde acetal.

- Method of producing 3-bromobenzaldehyde.

-

(PDF) 3,5-Dibromo-2-hydroxybenzaldehyde. ResearchGate. [Link]

-

Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

3-Bromo-5-hydroxybenzaldehyde. PubChem. [Link]

- Bromination of substituted benzaldehydes.

- A kind of preparation method of 3,5-dihydroxybenzoic acid.

- Preparation of 3-bromobenzaldehyde.

-

Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde. PrepChem.com. [Link]

-

Synthesis of 3-isopropoxybenzaldehyde. PrepChem.com. [Link]

-

(PDF) 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde. ResearchGate. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

- Preparation method of 2-bromo-5-chlorobenzaldehyde.

-

Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]

-

Vilsmeier-Haack Reaction. YouTube. [Link]

-

3-bromophthalide. Organic Syntheses Procedure. [Link]

-

3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. MDPI. [Link]

-

Making Bromovanillin: A Precursor To Substituted Benzaldehydes. YouTube. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

- Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

-

Vilsmeier–Haack Bromination of Aromatic Compounds with KBr and N-Bromosuccinimide Under Solvent-Free Conditions. ResearchGate. [Link]

-

Bromination of 2,5-Dimethoxybenzaldehyde. Erowid. [Link]

Sources

- 1. US4551557A - Bromination of substituted benzaldehydes - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. 3,5-Dihydroxybenzaldehyde 98 26153-38-8 [sigmaaldrich.com]

- 6. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]

- 7. 3-BROMO-5-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. 3-Bromo-5-hydroxybenzaldehyde | C7H5BrO2 | CID 16641084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

electrophilic aromatic substitution reactions of 3-Bromo-5-isopropoxybenzaldehyde

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Bromo-5-isopropoxybenzaldehyde

Executive Summary

This compound is a polysubstituted aromatic compound whose reactivity in electrophilic aromatic substitution (EAS) is governed by a complex interplay of electronic and steric effects. This guide provides a comprehensive analysis of the directing influences of the bromo, isopropoxy, and aldehyde substituents. The strongly activating, ortho, para-directing isopropoxy group is identified as the dominant controlling factor, overcoming the deactivating nature of the bromo and aldehyde groups. Consequently, electrophilic attack is predicted to occur primarily at the C2 and C6 positions, which are ortho and para to the isopropoxy and bromo groups, respectively. This document offers detailed theoretical explanations, predictive models for various EAS reactions, and robust experimental protocols for nitration and halogenation, while also critically evaluating the feasibility of Friedel-Crafts reactions on this deactivated nucleus.

Introduction: The Strategic Importance of this compound

In the landscape of medicinal chemistry and materials science, the precise functionalization of aromatic scaffolds is paramount. This compound serves as a valuable and versatile intermediate, offering multiple points for synthetic modification. The aldehyde functionality can be readily transformed into a variety of other groups, while the bromine atom provides a handle for cross-coupling reactions. Understanding the regiochemical outcomes of electrophilic aromatic substitution on this substrate is crucial for designing efficient and selective synthetic routes.

This guide delves into the core principles of EAS as they apply to this specific molecule, providing researchers with the predictive power to anticipate reaction outcomes and the practical knowledge to execute key transformations.

Foundational Principles: Analysis of Individual Substituent Effects

The regioselectivity of an EAS reaction is dictated by the electronic properties of the substituents already present on the aromatic ring.[1][2] These groups influence the nucleophilicity of the ring and stabilize or destabilize the cationic intermediate (the arenium ion or sigma complex) formed during the reaction. In this compound, we have three distinct substituents whose effects must be individually assessed.

The Isopropoxy Group (-OCH(CH₃)₂): A Powerful Activator

The isopropoxy group, an alkoxy substituent, is a strong activating group and an ortho, para-director.[1][3] This is due to the potent electron-donating resonance effect (+M) of the oxygen's lone pairs, which significantly outweighs its electron-withdrawing inductive effect (-I). This donation of electron density enriches the aromatic ring, particularly at the ortho and para positions, making it more susceptible to attack by electrophiles.[3][4][5]

The Bromo Group (-Br): A Deactivating Ortho, Para-Director

Halogens like bromine present a unique case. They are deactivating groups overall because their strong inductive electron-withdrawing effect (-I) reduces the ring's overall nucleophilicity compared to benzene.[1][6] However, they are ortho, para-directors because the lone pairs on the bromine atom can participate in resonance (+M), which helps to stabilize the cationic charge in the arenium ion intermediate when the attack occurs at the ortho or para positions.[1][6]

The Aldehyde Group (-CHO): A Strong Deactivator

The aldehyde group is a strongly deactivating, meta-directing substituent.[7][8][9] It withdraws electron density from the aromatic ring through both a powerful inductive effect (-I) and a resonance effect (-M).[1][7] This withdrawal significantly reduces the ring's reactivity towards electrophiles and directs incoming groups to the meta position, as this is the location that best avoids placing the destabilizing positive charge of the arenium ion adjacent to the already electron-deficient carbonyl carbon.[4]

Caption: Consolidated directing effects on this compound.

Representative EAS Reactions and Protocols

While the ring is activated by the isopropoxy group, the presence of two deactivating groups necessitates carefully chosen reaction conditions.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. A key consideration is the potential for the strong oxidizing conditions to affect the aldehyde group. [10][11]Using a standard mixture of concentrated nitric and sulfuric acid at low temperatures should favor aromatic substitution over side-chain oxidation.

Predicted Products:

-

3-Bromo-5-isopropoxy-2-nitrobenzaldehyde

-

3-Bromo-5-isopropoxy-6-nitrobenzaldehyde

Experimental Protocol: Nitration

-

Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an internal thermometer, cool concentrated sulfuric acid (H₂SO₄, 3.0 eq.) to 0 °C in an ice-salt bath.

-

Nitrating Mixture: Add concentrated nitric acid (HNO₃, 1.1 eq.) dropwise to the sulfuric acid, ensuring the temperature does not exceed 10 °C. [12]3. Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of cold concentrated H₂SO₄ and add this solution dropwise to the nitrating mixture, maintaining the internal temperature between 0-5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Workup: The precipitated solid product is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral.

-

Purification: The crude product is dried and can be purified by recrystallization (e.g., from ethanol/water) or column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to separate the C2 and C6 isomers.

Halogenation (Bromination)

Introducing another halogen, such as bromine, requires a Lewis acid catalyst (e.g., FeBr₃ or anhydrous AlCl₃) to polarize the Br-Br bond and generate a sufficiently strong electrophile.

Predicted Products:

-

2,3-Dibromo-5-isopropoxybenzaldehyde

-

3,6-Dibromo-5-isopropoxybenzaldehyde

Experimental Protocol: Bromination

-

Setup: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light, add a catalytic amount of iron filings or anhydrous aluminum chloride (AlCl₃, 0.1 eq.).

-

Reagent Addition: Add a solution of bromine (Br₂, 1.05 eq.) in the same solvent dropwise at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid or oil by column chromatography to separate the isomers.

Feasibility of Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally incompatible with aromatic rings bearing moderate to strong deactivating groups. [13][14][15][16]

-

Friedel-Crafts Acylation: This reaction is highly unlikely to proceed. The aldehyde group will complex with the Lewis acid catalyst (e.g., AlCl₃), leading to further deactivation of the ring. [17]* Friedel-Crafts Alkylation: While slightly more feasible than acylation, this reaction is also severely hampered by the deactivating substituents. [15]Furthermore, the activating nature of the newly introduced alkyl group could lead to polyalkylation, and the use of primary alkyl halides is prone to carbocation rearrangements. [15][16] Given these limitations, Friedel-Crafts reactions are not recommended for the direct functionalization of this substrate. Alternative synthetic strategies, such as Suzuki or Heck coupling using the existing bromine atom, would be more viable for introducing carbon-based substituents.

Summary of Predicted Regioselectivity

| Reaction Type | Electrophile | Predicted Major Substitution Site(s) | Rationale |

| Nitration | NO₂⁺ | C2, C6 | Dominated by the strong o,p-directing isopropoxy group. |

| Halogenation | Br⁺ / Cl⁺ | C2, C6 | Reinforcing o,p-directing effects of isopropoxy and bromo groups. |

| Sulfonation | SO₃ | C2, C6 | Similar electronic demand to nitration and halogenation. |

| Friedel-Crafts | R⁺ / RCO⁺ | No Reaction / Very Low Yield | Severe deactivation by -CHO and -Br groups; catalyst complexation. |

General Experimental Workflow

The execution of an EAS reaction on this substrate follows a standard sequence of operations, which can be visualized as a logical flow.

Caption: General experimental workflow for EAS reactions.

Conclusion for the Practicing Scientist

The electrophilic aromatic substitution of this compound is a predictable process governed by the hierarchy of substituent directing effects. The isopropoxy group serves as the primary director, channeling incoming electrophiles to the C2 and C6 positions. While the aldehyde and bromo groups deactivate the ring, standard EAS reactions such as nitration and halogenation can be successfully performed under controlled conditions. Conversely, Friedel-Crafts reactions are largely unviable. This guide provides a robust framework for researchers to confidently design synthetic pathways that leverage this versatile intermediate for applications in drug development and materials science.

References

- Anonymous. (2024).

- Anonymous. (n.d.). Pd‐catalyzed ortho‐halogenation of benzaldehydes with N‐chloro and...

- Anonymous. (n.d.).

- Anonymous. (n.d.). Decoding Directing Effects: An In-depth Technical Guide to Electrophilic Aromatic Substitution in 1,3-Dibromo-5-nitrobenzene - Benchchem.

- Anonymous. (n.d.).

- Moodie, R. B., & Willmer, R. (n.d.). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. Journal of the Chemical Society, Perkin Transactions 2.

-

Moodie, R. B., & Willmer, R. (1992). Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid. Journal of the Chemical Society, Perkin Transactions 2, (2), 229-235. [Link]

- Anonymous. (n.d.).

- Anonymous. (n.d.).

- Anonymous. (n.d.). ORGANIC REACTION MECHANISM.

- Anonymous. (2025).

-

LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

- Organic Chemistry Tutor. (n.d.).

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Anonymous. (2023). Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12. YouTube. [Link]

- Anonymous. (2025). Explain the nitration of benzaldehyde from the chapter aldehydes ketones and carboxylic acid class 12. Filo.

-

JoVE. (2025). Video: Directing Effect of Substituents: ortho–para-Directing Groups. [Link]

- Anonymous. (n.d.). 12.

-

Anonymous. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

- Anonymous. (2006). 1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde.

-

LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

ron. (2014). The role of halogens in electrophilic aromatic substitution. Chemistry Stack Exchange. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 3. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. Nitration and oxidation of substituted benzaldehydes in solutions of dinitrogen pentaoxide or nitronium trifluoromethanesulfonate in nitric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Making sure you're not a bot! [oc-praktikum.de]

- 13. science-revision.co.uk [science-revision.co.uk]

- 14. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

nucleophilic addition to the aldehyde group of 3-Bromo-5-isopropoxybenzaldehyde

An In-Depth Technical Guide to Nucleophilic Addition Reactions with 3-Bromo-5-isopropoxybenzaldehyde

Abstract

This technical guide offers a comprehensive examination of nucleophilic addition to the aldehyde functionality of this compound. This substrate presents a unique electronic landscape, with a moderately electron-withdrawing bromo substituent and an electron-donating isopropoxy group positioned meta to the aldehyde. This document provides researchers, scientists, and drug development professionals with a detailed analysis of the substrate's reactivity, step-by-step protocols for key synthetic transformations, and methods for product purification and characterization. The interplay of electronic and steric effects is discussed to provide a causal understanding of experimental design and outcomes.

Introduction: The Aldehyde Carbonyl as an Electrophilic Target

The carbonyl group (C=O) is a cornerstone of organic chemistry, characterized by a significant polarization of the carbon-oxygen double bond due to oxygen's higher electronegativity. This polarization renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. In aldehydes and ketones, the primary reaction pathway is nucleophilic addition.[1] The mechanism begins with the nucleophile attacking the electrophilic carbonyl carbon, breaking the π-bond and pushing electrons onto the oxygen atom.[2] This forms a tetrahedral alkoxide intermediate, which is subsequently protonated, typically during an acidic workup, to yield an alcohol product.[2][3]

The reactivity of the carbonyl group is highly sensitive to its electronic and steric environment. Aldehydes are generally more reactive than ketones for two main reasons:

-

Electronic Effects : Aldehydes have only one alkyl group, which is less electron-donating than the two alkyl groups in ketones. This results in a more electron-deficient (more electrophilic) carbonyl carbon in aldehydes.[4][5]

-

Steric Hindrance : The single substituent and a small hydrogen atom on the aldehyde's carbonyl carbon present less steric bulk than the two larger substituents on a ketone, allowing for easier access by the nucleophile.[2][5][6]

Analysis of the Substrate: this compound

The reactivity of the aldehyde group in this compound is modulated by the substituents on the aromatic ring. Understanding their individual and collective influence is critical for predicting reaction outcomes and optimizing conditions.

Electronic Effects of Substituents

The rate and success of nucleophilic addition are heavily influenced by the electron density at the carbonyl carbon. Electron-withdrawing groups (EWGs) enhance electrophilicity and accelerate the reaction, while electron-donating groups (EDGs) decrease electrophilicity and slow it down.[7][8]

-

Bromo Group (-Br) at C3 : The bromine atom exerts a dual electronic influence. It has a strong, electron-withdrawing inductive effect (-I) due to its electronegativity, which increases the electrophilicity of the carbonyl carbon.[9][10] It also has a weaker, electron-donating resonance effect (+R) via its lone pairs, but for halogens, the inductive effect typically dominates.

-

Isopropoxy Group (-O-iPr) at C5 : The oxygen atom of the isopropoxy group is strongly electron-donating through resonance (+R), delocalizing its lone pair electrons into the aromatic ring.[11] It also has a weaker electron-withdrawing inductive effect (-I). The resonance effect is dominant, leading to an overall increase in electron density in the ring, which deactivates the carbonyl group toward nucleophilic attack compared to unsubstituted benzaldehyde.

The net effect is a complex balance. The bromo group's -I effect pulls electron density away, making the carbonyl carbon more reactive. Conversely, the isopropoxy group's +R effect pushes electron density in, making it less reactive. Since these groups are meta to the aldehyde, their resonance effects on the carbonyl carbon are less pronounced than if they were in ortho or para positions. However, their inductive effects remain significant. The overall reactivity will be a nuanced outcome of these competing influences.

Caption: Electronic effects of substituents on the aldehyde.

Steric Considerations

Neither the bromo nor the isopropoxy group is in the ortho position relative to the aldehyde. Therefore, direct steric hindrance to the nucleophile's approach to the carbonyl carbon is expected to be minimal.[6] This contrasts significantly with ortho-substituted benzaldehydes, where bulky groups can dramatically reduce reaction rates.[9]

Key Nucleophilic Addition Reactions and Protocols

This section details several high-utility nucleophilic addition reactions, providing both mechanistic context and practical, step-by-step laboratory protocols tailored for this compound.

Grignard Reaction: Formation of Secondary Alcohols

The Grignard reaction is a powerful method for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to an aldehyde, yielding a secondary alcohol after acidic workup.[12][13][14] The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water.[14][15]

Mechanism: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon.[16] This forms a magnesium alkoxide intermediate, which is then protonated in a separate workup step to give the final alcohol product.[12]

Expected Product Analysis:

| Analysis Method | Starting Aldehyde (C₁₀H₁₁BrO₂) | Secondary Alcohol Product (e.g., with MeMgBr) |

| IR (cm⁻¹) | ~1700 (C=O stretch), ~2720, ~2820 (Aldehyde C-H)[17][18] | ~3200-3600 (broad O-H stretch), C=O peak absent[19] |

| ¹H NMR (δ, ppm) | ~9.9 (s, 1H, -CHO) | ~4.5-5.5 (q, 1H, -CH(OH)-), ~1.5-2.5 (d, 1H, -OH) |

| ¹³C NMR (δ, ppm) | ~190 (-CHO) | ~65-75 (-CH(OH)-) |

Experimental Protocol: Synthesis of 1-(3-Bromo-5-isopropoxyphenyl)ethanol

-

Objective: To synthesize a secondary alcohol via the addition of methylmagnesium bromide to this compound.

-

Safety: Grignard reagents are highly reactive and pyrophoric. Diethyl ether is extremely flammable. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon) using oven-dried glassware.

-

Materials:

-

This compound (1.0 eq)

-

Methylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

-

-

Procedure:

-

Assemble an oven-dried three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Dissolve this compound in anhydrous diethyl ether and add it to the flask.

-

Cool the flask to 0 °C using an ice bath.

-

Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude alcohol using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.[20][21]

-

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[22][23] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). A key advantage is that the position of the new double bond is unambiguously defined.[24]

Mechanism: The reaction is believed to proceed through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[25][26] This intermediate then collapses to form the alkene and a stable triphenylphosphine oxide byproduct, the formation of which is the thermodynamic driving force for the reaction.[24][26]

Caption: General workflow for the Wittig reaction.

Experimental Protocol: Synthesis of 1-Bromo-3-isopropoxy-5-vinylbenzene

-

Objective: To synthesize an alkene from this compound using methylenetriphenylphosphorane.

-

Safety: n-Butyllithium is pyrophoric and reacts violently with water. Tetrahydrofuran (THF) can form explosive peroxides. Use anhydrous solvents and perform the reaction under an inert atmosphere.

-

Materials:

-

Methyltriphenylphosphonium bromide (1.1 eq)

-

n-Butyllithium (1.6 M in hexanes, 1.05 eq)

-

This compound (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Ylide Generation: Add methyltriphenylphosphonium bromide and anhydrous THF to a dry, nitrogen-flushed flask with a magnetic stirrer.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation. Stir at 0 °C for 30 minutes.

-

Reaction: In a separate flask, dissolve this compound in anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography (typically with a hexane-based eluent) to separate the nonpolar alkene from the highly polar byproduct.

-

Cyanohydrin Formation

The addition of hydrogen cyanide (HCN) across the carbonyl double bond forms a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group on the same carbon.[27][28] This reaction is synthetically valuable as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine. The reaction is typically base-catalyzed, using a cyanide salt like KCN or NaCN to generate the nucleophilic cyanide ion (CN⁻).[29][30][31]

Mechanism: The cyanide anion, a potent nucleophile, attacks the carbonyl carbon to form a tetrahedral alkoxide intermediate.[27][29] This intermediate is then protonated by HCN (which is regenerated in the catalytic cycle) or during workup to yield the final cyanohydrin product.[30]

Experimental Protocol: Synthesis of 2-(3-Bromo-5-isopropoxyphenyl)-2-hydroxyacetonitrile

-

Objective: To form a cyanohydrin from this compound.

-

Safety: EXTREME CAUTION. Cyanide salts and hydrogen cyanide gas are highly toxic. This procedure must be performed in a well-ventilated fume hood. All cyanide-containing waste must be quenched with bleach (sodium hypochlorite) before disposal to oxidize it to the less toxic cyanate.

-

Materials:

-

This compound (1.0 eq)

-

Potassium cyanide (KCN, 1.1 eq)

-

Acetic acid

-

Water, Diethyl ether

-

Sodium bisulfite solution (for workup)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol or THF.

-

In a separate beaker, prepare a solution of potassium cyanide in water.

-

Cool the aldehyde solution to 0 °C in an ice bath.

-

Slowly add the KCN solution to the aldehyde solution with vigorous stirring.

-

While maintaining the temperature at 0 °C, add acetic acid dropwise over 30-60 minutes to generate HCN in situ. The pH should be kept weakly acidic (around 4-5) for optimal reaction rates.[27]

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers. Wash the organic layer with water, then with a sodium bisulfite solution (to remove any unreacted aldehyde), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude cyanohydrin.

-

Purification: The product can often be purified by recrystallization or, if necessary, by careful column chromatography on silica gel.

-

Reductive Amination

Reductive amination is a versatile method for converting aldehydes into primary, secondary, or tertiary amines.[32][33] The process involves the initial formation of an imine (or iminium ion) by reacting the aldehyde with an amine, followed by the in-situ reduction of this intermediate to the final amine product.[34][35] Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they selectively reduce the iminium ion much faster than the starting aldehyde.[32][36]

Purification and Characterization

Purification of the reaction products is essential to remove unreacted starting materials, reagents, and byproducts.

-

Column Chromatography: This is the most common and versatile technique for purifying organic compounds.[21][37][38] By selecting an appropriate stationary phase (e.g., silica gel) and mobile phase (eluent), components of the crude mixture can be separated based on their differing polarities.

-

High-Performance Liquid Chromatography (HPLC): For higher purity requirements or for separating challenging mixtures (e.g., stereoisomers), preparative HPLC can be employed.[39]

-

Crystallization: If the desired product is a solid with suitable solubility properties, crystallization can be a highly effective method for obtaining material of very high purity.

Once purified, the identity and purity of the products must be confirmed using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), as outlined in the data table above.[17][18][19][40][41]

Conclusion

The nucleophilic addition to this compound is a foundational transformation for accessing a diverse range of functionalized aromatic compounds. The reactivity of the aldehyde is subtly controlled by the competing electronic effects of the bromo and isopropoxy substituents. While direct steric hindrance is negligible, careful selection of the nucleophile and reaction conditions is paramount for achieving high yields and purity. The protocols provided in this guide for Grignard, Wittig, and cyanohydrin reactions serve as robust starting points for the synthesis of valuable secondary alcohols, alkenes, and hydroxy-nitriles, which are versatile intermediates in drug discovery and materials science.

References

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

-

Aldehydes, Ketones and Carboxylic Acids - NCERT. National Council of Educational Research and Training. [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]

-

19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Reductive amination - Wikipedia. Wikipedia. [Link]

-

Wittig reaction - Wikipedia. Wikipedia. [Link]

-

Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. (2025). JoVE. [Link]

-

Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). ACS Publications. [Link]

-

Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism. (2025). JoVE. [Link]

-

Reactions with Grignard Reagents - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

The Wittig Reaction - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

-

The Grignard Reaction Mechanism - Chemistry Steps. Chemistry Steps. [Link]

-

Aldehydes and Ketones to Amines - Chemistry Steps. Chemistry Steps. [Link]

-

Reductive Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Aldehydes and Ketones: Nucleophilic Addition to C=O. University of Calgary. [Link]

-

Grignard reaction - Wikipedia. Wikipedia. [Link]

-

Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. Chemistry Steps. [Link]

-

Cyanohydrin - Wikipedia. Wikipedia. [Link]

-

Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

-

Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. (2025). Chemistry Stack Exchange. [Link]

-

Nucleophilic Addition To Carbonyls. (2022). Master Organic Chemistry. [Link]

-

Why do Carbonyl Compounds Undergo Nucleophilic Addition? (2020). BYJU'S. [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. MDPI. [Link]

-

Can we use HPLC to purify an organic reaction product? (2019). Chemistry Stack Exchange. [Link]

-

The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Organic Reactions. [Link]

-

4.6: Nucleophilic Addition Reactions - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

How does base catalyst increase nucleophilic character of reagent in aldehydes and ketones, and how does a acid catalyst promote the nucleophilic attack? (2017). Quora. [Link]

-

How To Run A Reaction: Purification. University of Rochester. [Link]

-

The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. (2025). Organic Reactions. [Link]

-

How Is Chromatography Used for Purification? Moravek. [Link]

-

Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. (2024). PubMed. [Link]

-

How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction? (2024). Reddit. [Link]

-

CH 336: Aldehyde Spectroscopy. (2020). Oregon State University. [Link]

-

Separation and purification - Chromatography, Adsorption, Retention. Britannica. [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

-

The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online. [Link]

-

How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. (2020). Quora. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

-

17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

-

IR Spectroscopy - Basic Introduction. (2020). YouTube. [Link]

Sources

- 1. lnct.ac.in [lnct.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Grignard Reaction [organic-chemistry.org]

- 14. Grignard reaction - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. How To Run A Reaction [chem.rochester.edu]

- 22. Wittig Reaction [organic-chemistry.org]

- 23. Wittig reaction - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Mechanism [jove.com]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Cyanohydrin - Wikipedia [en.wikipedia.org]

- 29. Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism [jove.com]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 32. Reductive amination - Wikipedia [en.wikipedia.org]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. pubs.acs.org [pubs.acs.org]

- 35. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]

- 36. masterorganicchemistry.com [masterorganicchemistry.com]

- 37. moravek.com [moravek.com]